Suc-ala-ala-pro-nle-pna

Serine Protease Enzyme Specificity Chromogenic Substrate

This is the precise Suc-Ala-Ala-Pro-Nle-pNA chromogenic substrate (Nle at P1) required for validated α-lytic endopeptidase (EC 3.4.21.12) and subtilisin DY assays. It is a critical specificity control for myeloblastin (PR3) studies. Its defined S1 pocket recognition ensures reproducible kinetics. Avoid generic substitutions that yield false-negative results. Purchase high-purity material for dependable, continuous spectrophotometric monitoring at 405 nm.

Molecular Formula C27H38N6O9
Molecular Weight 590.6 g/mol
CAS No. 72682-72-5
Cat. No. B1516722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-ala-ala-pro-nle-pna
CAS72682-72-5
Molecular FormulaC27H38N6O9
Molecular Weight590.6 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36)/t16-,17-,20-,21-/m0/s1
InChIKeyJMMXHKRVUISFHK-USNOLKROSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Ala-Pro-Nle-pNA (CAS 72682-72-5): A Synthetic Tetrapeptide Chromogenic Substrate for Serine Protease Activity Assays


Suc-Ala-Ala-Pro-Nle-pNA (CAS: 72682-72-5; molecular weight: 590.63 g/mol; molecular formula: C27H38N6O9) is a synthetic tetrapeptide chromogenic substrate consisting of a succinyl (Suc) blocking group, the amino acid sequence Ala-Ala-Pro-Nle (where Nle is L-norleucine), and a p-nitroanilide (pNA) chromophore . This compound belongs to the class of Suc-Ala-Ala-Pro-X-pNA substrates, wherein variation at the X (P1) position determines enzyme specificity. It is utilized in biochemical research for the detection and kinetic characterization of serine proteases, including α-lytic endopeptidase (EC 3.4.21.12) and subtilisin DY (EC 3.4.21.62) [1][2]. The compound exhibits low aqueous solubility (calculated: 0.065 g/L at 25°C), a physicochemical property that may influence experimental design and buffer selection .

Why Suc-Ala-Ala-Pro-Nle-pNA Cannot Be Interchanged with Suc-Ala-Ala-Pro-X Analogs


Suc-Ala-Ala-Pro-Nle-pNA is not a generic, interchangeable protease substrate. The P1 position amino acid (norleucine, Nle) is the primary determinant of enzyme recognition and catalytic turnover [1]. Substituting Nle for another amino acid—such as Ala, Met, Leu, or Phe—within the identical Suc-Ala-Ala-Pro-X-pNA scaffold fundamentally alters the substrate's enzyme specificity profile. For example, while Suc-Ala-Ala-Pro-Nle-pNA is a documented substrate for α-lytic endopeptidase and subtilisin DY, the closely related analog Suc-Ala-Ala-Pro-Phe-pNA is a well-established substrate for chymotrypsin, cathepsin G, and elastase II [2]. Generic substitution based solely on structural similarity without verifying enzyme-specific substrate acceptance can lead to false-negative results (no cleavage signal) or invalid cross-experiment comparisons. The following evidence quantifies the specific recognition profile of Suc-Ala-Ala-Pro-Nle-pNA relative to its in-class comparators.

Suc-Ala-Ala-Pro-Nle-pNA (72682-72-5): Quantitative Differential Evidence for Scientific Procurement


Enzyme Recognition Profile: Suc-Ala-Ala-Pro-Nle-pNA is a Validated Substrate for α-Lytic Endopeptidase and Subtilisin DY

Suc-Ala-Ala-Pro-Nle-pNA is experimentally validated as a cleavable substrate for two specific serine proteases: α-lytic endopeptidase (EC 3.4.21.12) and subtilisin DY (EC 3.4.21.62). The MEROPS peptidase database curates these substrate-enzyme relationships based on primary literature [1][2]. This substrate acceptance profile differentiates Suc-Ala-Ala-Pro-Nle-pNA from other Suc-Ala-Ala-Pro-X-pNA analogs, which are preferentially cleaved by different proteases (e.g., X = Phe for chymotrypsin; X = Leu for pancreatic elastase). The evidence establishes that the norleucine (Nle) at P1 confers a distinct enzyme recognition pattern.

Serine Protease Enzyme Specificity Chromogenic Substrate

Negative Substrate Specificity: Suc-Ala-Ala-Pro-Nle-pNA is Not Cleaved by Human Myeloblastin (PR3)

Suc-Ala-Ala-Pro-Nle-pNA is explicitly documented as not being a substrate for human myeloblastin (proteinase 3, PR3; EC 3.4.21.76). This negative data point is critical for avoiding false-negative experimental outcomes when assaying PR3 activity [1]. In contrast, PR3 demonstrates a preference for P1 residues such as aminobutyric acid (Abu), norvaline (Nva), valine (Val), or alanine (Ala) in peptidyl thiobenzyl ester substrates [1]. This negative specificity establishes a clear boundary condition for the compound's utility: it cannot serve as a PR3 activity probe, whereas other Suc-Ala-Ala-Pro-X-pNA analogs (e.g., X = Abu or Nva) may be suitable candidates.

Neutrophil Serine Protease PR3 Substrate Specificity

Solubility Comparison: Suc-Ala-Ala-Pro-Nle-pNA Exhibits Lower Aqueous Solubility than Suc-Ala-Ala-Pro-Leu-pNA

Suc-Ala-Ala-Pro-Nle-pNA has a calculated aqueous solubility of 0.065 g/L (approximately 110 μM) at 25°C . In contrast, the structurally analogous compound Suc-Ala-Ala-Pro-Leu-pNA, which shares the same molecular weight (590.63 g/mol) but contains leucine instead of norleucine at P1, is supplied as a solution in DMSO at 50 mM concentration and is described as soluble in DMSO and DMF, indicating practical solubility in organic solvents suitable for biochemical assays . While the absolute aqueous solubility of the Leu analog is not reported in identical units, the practical formulation difference (50 mM stock solution versus ~110 μM intrinsic aqueous solubility) suggests that the Nle-containing compound may require more careful solubilization strategies in aqueous assay buffers.

Solubility Formulation Assay Optimization

Class-Level Evidence: Suc-Ala-Ala-Pro-Nle-pNA is Structurally Positioned Among a Family of Suc-Ala-Ala-Pro-X-pNA Substrates with P1-Dependent Enzyme Selectivity

Suc-Ala-Ala-Pro-Nle-pNA belongs to a broader class of Suc-Ala-Ala-Pro-X-pNA substrates where the P1 residue (X) dictates enzyme selectivity. Commercial catalogs list at least five variants of this scaffold: X = Ala (pancreatic elastase substrate), X = Leu (human/porcine pancreatic elastase substrate), X = Met, X = Nle (this compound), and X = Nva [1]. Each variant is marketed for distinct protease applications, reflecting the established principle that the P1 residue determines which serine protease family will recognize and cleave the substrate. The availability of Nle and Nva (norvaline) as non-proteinogenic amino acids at P1 provides options for probing enzyme specificity toward unnatural hydrophobic residues.

Structure-Activity Relationship P1 Specificity Serine Protease

Suc-Ala-Ala-Pro-Nle-pNA (72682-72-5): High-Confidence Application Scenarios Derived from Specificity Evidence


α-Lytic Endopeptidase Activity Assays and Inhibitor Screening

Based on its validated status as a substrate for α-lytic endopeptidase (EC 3.4.21.12) in the MEROPS database [1], Suc-Ala-Ala-Pro-Nle-pNA is directly applicable for continuous spectrophotometric monitoring of this serine protease's activity. Researchers can use this substrate to determine kinetic parameters (Km, Vmax, kcat) of α-lytic endopeptidase and to screen potential inhibitors by measuring the reduction in pNA release (absorbance at 405-410 nm). This application is supported by crystallographic studies of α-lytic protease-substrate interactions that underscore the importance of P1 residue recognition [2].

Subtilisin DY Characterization and Comparative Specificity Studies

Suc-Ala-Ala-Pro-Nle-pNA is a documented synthetic substrate for subtilisin DY (EC 3.4.21.62), a bacterial serine protease [1]. This compound can be employed in comparative enzymology studies to differentiate subtilisin DY from related subtilisin family members that prefer alternative P1 residues. The use of norleucine at P1 provides a probe for assessing the hydrophobic S1 pocket specificity of this enzyme relative to other subtilisins that preferentially cleave after Phe or Leu residues.

Negative Control for Human PR3 (Myeloblastin) Activity Assays

The explicit documentation that Suc-Ala-Ala-Pro-Nle-pNA is not a substrate for human myeloblastin (PR3; EC 3.4.21.76) [1] makes this compound valuable as a specificity control. In experiments designed to validate PR3 activity or to assess the selectivity of PR3 inhibitors, this substrate can serve as a negative control to confirm that observed cleavage with other substrates (e.g., those containing Abu, Nva, or Val at P1) is indeed PR3-dependent rather than due to contaminating proteases.

Structure-Activity Relationship (SAR) Studies of Protease S1 Pocket Specificity

Suc-Ala-Ala-Pro-Nle-pNA is positioned within a well-defined series of Suc-Ala-Ala-Pro-X-pNA substrates [1][2]. Researchers investigating the S1 pocket specificity of novel or uncharacterized serine proteases can use this compound in parallel with its Leu, Phe, Met, Ala, and Nva analogs to systematically map the enzyme's preference for P1 side-chain size, branching, and hydrophobicity. The non-proteinogenic norleucine residue provides a linear six-carbon hydrophobic probe distinct from the β-branched leucine, offering finer resolution in S1 pocket mapping.

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